3-Chloro-4-morpholin-4-yl-benzonitrile
Description
3-Chloro-4-morpholin-4-yl-benzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with a cyano group (-CN), a chlorine atom at the 3-position, and a morpholino group (a six-membered ring containing two oxygen atoms) at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties, which are influenced by the electron-withdrawing cyano group, the moderately electron-donating morpholino substituent, and the halogen atom.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-chloro-4-morpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H11ClN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
PRIQJVUBLJZAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
3-Amino-4-chlorobenzonitrile (CAS 53312-79-1): Substitutes the morpholino group with an amino (-NH₂) group .
3-Chloro-4-(4-formylphenoxy)benzonitrile (CAS 676494-58-9): Replaces morpholino with a formylphenoxy group .
3-(Thiomorpholin-4-ylcarbonyl)benzonitrile : Features a thiomorpholine (sulfur-containing) group linked via a carbonyl .
3-Nitro-4-cyanopyridine: A heterocyclic analog with nitro and cyano groups .
Table 1: Structural and Physicochemical Comparison
*Calculated based on standard atomic masses.
Electronic and Reactivity Profiles
- Morpholino vs. Amino Groups: The morpholino group in the target compound provides moderate electron-donating effects compared to the strongly electron-donating amino group in 3-Amino-4-chlorobenzonitrile. This difference impacts reactivity in nucleophilic substitution or catalytic reactions .
- Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine (compound from ) increases electron delocalization and may enhance binding affinity in biological systems due to sulfur's polarizability.
Research Findings and Methodologies
Computational Studies
Theoretical methods such as density functional theory (DFT) at the B3LYP/6-31G(d,p) level (as applied in ) can predict electronic properties like Mulliken charges and HOMO-LUMO gaps. For example:
- Morpholino Substituent: Likely reduces the electron density at the benzene ring compared to amino groups, altering reactivity in electrophilic substitution.
- Chlorine and Cyano Groups: Synergistic electron-withdrawing effects may stabilize negative charges in intermediates, as seen in similar triazolone derivatives .
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